molecular formula C7H4Br2N2 B2809191 3,7-Dibromoimidazo[1,5-a]pyridine CAS No. 1263058-55-4

3,7-Dibromoimidazo[1,5-a]pyridine

Cat. No.: B2809191
CAS No.: 1263058-55-4
M. Wt: 275.931
InChI Key: WMWZLXZZZLYFNG-UHFFFAOYSA-N
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Description

3,7-Dibromoimidazo[1,5-a]pyridine is a brominated heterocyclic compound with the molecular formula C7H4Br2N2 It is a derivative of imidazo[1,5-a]pyridine, where bromine atoms are substituted at the 3rd and 7th positions of the imidazo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromoimidazo[1,5-a]pyridine typically involves the bromination of imidazo[1,5-a]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromoimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The imidazo ring can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium catalysts and ligands are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoimidazo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,7-Dibromoimidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,7-Dibromoimidazo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

3,7-Dibromoimidazo[1,5-a]pyridine can be compared with other brominated imidazo[1,5-a]pyridine derivatives, such as 3,6-Dibromoimidazo[1,5-a]pyridine and 3,7-Dibromoimidazo[1,2-a]pyridine. These compounds share similar structural features but differ in the position of bromine substitution, which can influence their reactivity and applications. The unique substitution pattern of this compound may offer distinct advantages in specific reactions and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and advanced materials. Ongoing research continues to explore its full range of applications and potential benefits.

Properties

IUPAC Name

3,7-dibromoimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-11-6(3-5)4-10-7(11)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWZLXZZZLYFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2Br)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263058-55-4
Record name 3,7-dibromoimidazo[1,5-a]pyridine
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